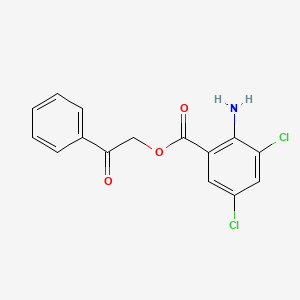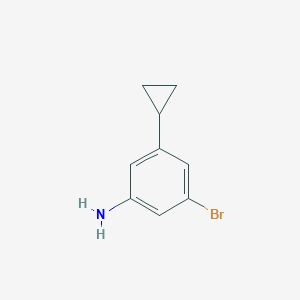
2-(Chloromethyl)-4-ethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and odor if applicable .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it. This can include the reactants used, the conditions under which the reaction takes place (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-(Chloromethyl)-4-ethylthiazole serves as a reactive scaffold in synthetic chemistry, enabling the creation of various chemical structures through substitution reactions. For instance, it can undergo reactions to yield 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, showcasing its versatility in synthetic applications. The chloromethyl group in particular offers a reactive site for nucleophilic substitution, making it a valuable building block for the synthesis of more complex molecules (Patil & Luzzio, 2016).
Corrosion Inhibition
Compounds structurally related to 2-(Chloromethyl)-4-ethylthiazole, such as triazole and thiazole derivatives, have been investigated for their potential as corrosion inhibitors. These compounds can significantly reduce the corrosion rate of metals in acidic environments by forming protective layers on the metal surface. The effectiveness of these inhibitors is often related to their ability to adsorb onto the metal surface, blocking corrosive agents from further reacting with the metal (Bentiss et al., 2007).
Fluorescence and Sensing Applications
Derivatives of 2-(Chloromethyl)-4-ethylthiazole have been utilized in the development of fluorescent probes for biological and chemical sensing. These probes can detect various biological targets such as biothiols, which are crucial in cellular functions. The design of such probes typically involves functional groups that respond to the presence of the target molecule, leading to a measurable fluorescent signal. This approach allows for the sensitive and selective detection of specific biomolecules in complex biological environments (Wang et al., 2017).
Antibacterial Applications
Compounds synthesized from 2-(Chloromethyl)-4-ethylthiazole and its analogs have shown antibacterial properties. These compounds can be designed to target specific bacterial species, providing a basis for the development of new antibacterial agents. The mechanism of action often involves disrupting bacterial cell processes or structures, leading to the inhibition of bacterial growth or the death of bacterial cells (Mahmood-ul-hassan et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-ethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGYEEBXTFHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-ethyl-1,3-thiazole | |
CAS RN |
1343666-45-4 |
Source


|
| Record name | 2-(chloromethyl)-4-ethyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2895282.png)
![2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2895284.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2895286.png)





![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2895295.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2895298.png)
![1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2895301.png)

